molecular formula C6H7NO5S B2940835 3-Methyl-5-sulfamoylfuran-2-carboxylic acid CAS No. 1989671-59-1

3-Methyl-5-sulfamoylfuran-2-carboxylic acid

Cat. No.: B2940835
CAS No.: 1989671-59-1
M. Wt: 205.18
InChI Key: MKJAUWJEPWSIGK-UHFFFAOYSA-N
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Description

3-Methyl-5-sulfamoylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H7NO5S It is a derivative of furan, a heterocyclic organic compound, and contains both a methyl group and a sulfamoyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-sulfamoylfuran-2-carboxylic acid typically involves the introduction of the sulfamoyl group to a furan derivative. One common method is the sulfonation of 3-methylfuran-2-carboxylic acid using sulfamic acid under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as triethylamine at ambient temperature.

Major Products Formed:

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Amino or thiol-substituted furan derivatives.

Scientific Research Applications

3-Methyl-5-sulfamoylfuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-5-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

    3-Methylfuran-2-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.

    5-Sulfamoylfuran-2-carboxylic acid: Lacks the methyl group, which can influence its physical and chemical properties.

    2-Furancarboxylic acid: A simpler furan derivative without the methyl and sulfamoyl groups, resulting in different reactivity and applications.

Uniqueness: 3-Methyl-5-sulfamoylfuran-2-carboxylic acid is unique due to the presence of both the methyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-5-sulfamoylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJAUWJEPWSIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-59-1
Record name 3-methyl-5-sulfamoylfuran-2-carboxylic acid
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